![molecular formula C10H14O3 B8659730 2-Carbomethoxybicyclo[3.2.1]octan-3-one](/img/structure/B8659730.png)
2-Carbomethoxybicyclo[3.2.1]octan-3-one
Overview
Description
2-Carbomethoxybicyclo[321]octan-3-one is a chemical compound with the molecular formula C10H14O3 It is a bicyclic ester that features a ketone group at the third position and a carboxylate ester at the second position of the bicyclo[321]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Carbomethoxybicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Carbomethoxybicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the arrangement of functional groups.
8-Azabicyclo[3.2.1]octane derivatives: These compounds contain a nitrogen atom in the bicyclic ring, leading to different chemical properties and biological activities.
Uniqueness
2-Carbomethoxybicyclo[3.2.1]octan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)9-7-3-2-6(4-7)5-8(9)11/h6-7,9H,2-5H2,1H3 |
InChI Key |
DMKROFLXNAWPQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC(C2)CC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
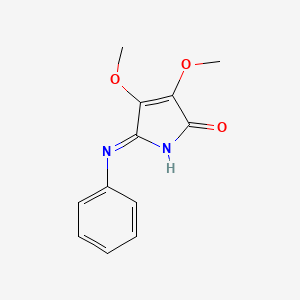
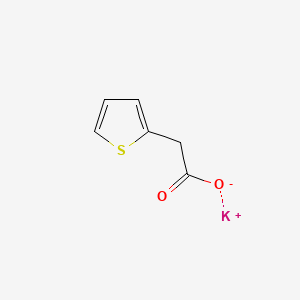
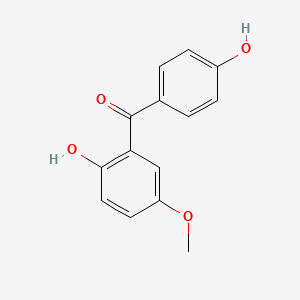
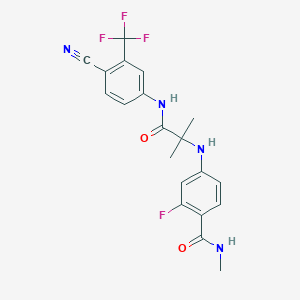

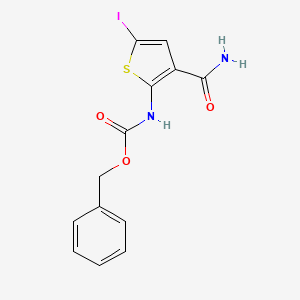
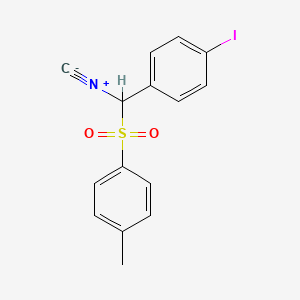
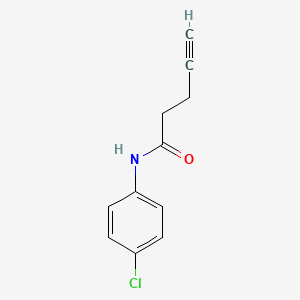
![2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol)](/img/structure/B8659715.png)
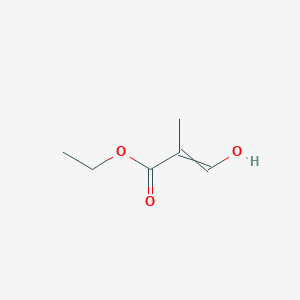
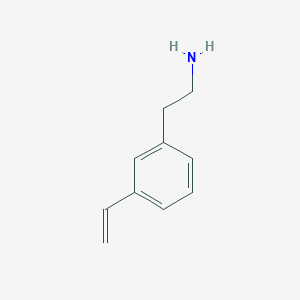
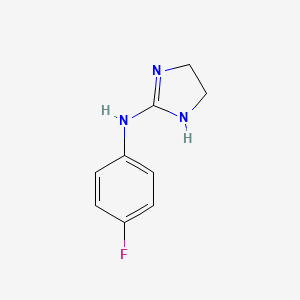

![3-Bromo-4-methoxy-N-[(oxan-4-yl)methyl]aniline](/img/structure/B8659756.png)
